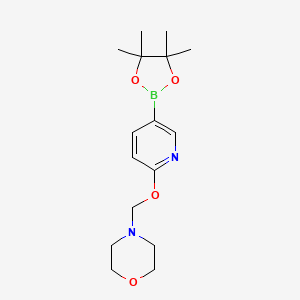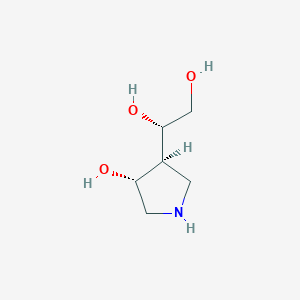
(S)-1-((3S,4R)-4-Hydroxypyrrolidin-3-yl)ethane-1,2-diol
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
(S)-1-((3S,4R)-4-Hydroxypyrrolidin-3-yl)ethane-1,2-diol is a chiral compound with potential applications in various fields such as chemistry, biology, and medicine. The compound features a pyrrolidine ring, which is a common structural motif in many biologically active molecules.
准备方法
合成路线和反应条件
(S)-1-((3S,4R)-4-羟基吡咯烷-3-基)乙烷-1,2-二醇的合成通常包括以下步骤:
起始原料: 合成从市售的起始原料开始,例如(S)-吡咯烷和环氧乙烷。
反应条件: 反应在受控的温度和压力条件下进行,以确保获得所需的立体化学。
纯化: 产物通过柱色谱或重结晶等技术进行纯化。
工业生产方法
在工业环境中,(S)-1-((3S,4R)-4-羟基吡咯烷-3-基)乙烷-1,2-二醇的生产可能涉及:
大型反应器: 利用大型反应器处理大量的起始原料。
自动化流程: 采用自动化流程以确保一致性和效率。
质量控制: 实施严格的质量控制措施以确保最终产品的纯度和立体化学。
化学反应分析
反应类型
(S)-1-((3S,4R)-4-羟基吡咯烷-3-基)乙烷-1,2-二醇可以发生各种化学反应,包括:
氧化: 羟基可以被氧化生成酮或醛。
还原: 该化合物可以被还原生成不同的醇衍生物。
取代: 羟基可以被其他官能团取代,例如卤化物或胺。
常用试剂和条件
氧化剂: 常见的氧化剂包括高锰酸钾 (KMnO4) 和三氧化铬 (CrO3)。
还原剂: 常见的还原剂包括氢化铝锂 (LiAlH4) 和硼氢化钠 (NaBH4)。
取代试剂: 用于取代反应的常见试剂包括亚硫酰氯 (SOCl2) 和三溴化磷 (PBr3)。
主要产物
由这些反应形成的主要产物取决于所用条件和试剂的具体情况。例如:
氧化: 羟基的氧化可能会生成酮或醛。
还原: 还原可能会生成不同的醇衍生物。
取代: 取代反应可能会生成卤化物或胺。
科学研究应用
化学: 用作合成复杂分子的手性构建块。
生物学: 研究其潜在的生物活性及其与生物分子的相互作用。
医药: 研究其潜在的治疗应用,包括作为药物化合物的先导化合物。
工业: 用于生产精细化学品和特种材料。
作用机制
(S)-1-((3S,4R)-4-羟基吡咯烷-3-基)乙烷-1,2-二醇的作用机制涉及其与特定分子靶标和途径的相互作用:
分子靶标: 该化合物可能与酶、受体或其他生物分子相互作用。
途径: 与分子靶标的相互作用可以调节各种生化途径,从而导致其观察到的效果。
相似化合物的比较
类似化合物
®-1-((3R,4S)-4-羟基吡咯烷-3-基)乙烷-1,2-二醇: 该化合物的对映异构体,具有不同的立体化学。
N-甲基吡咯烷: 一种结构类似的化合物,其具有一个甲基而不是羟基。
吡咯烷-2,5-二酮: 一种具有类似吡咯烷环结构但不同官能团的化合物。
独特性
(S)-1-((3S,4R)-4-羟基吡咯烷-3-基)乙烷-1,2-二醇之所以独特,是因为它具有特定的立体化学和官能团,与类似化合物相比,这些官能团赋予了其独特的化学和生物学特性。
属性
分子式 |
C6H13NO3 |
|---|---|
分子量 |
147.17 g/mol |
IUPAC 名称 |
(1S)-1-[(3S,4R)-4-hydroxypyrrolidin-3-yl]ethane-1,2-diol |
InChI |
InChI=1S/C6H13NO3/c8-3-6(10)4-1-7-2-5(4)9/h4-10H,1-3H2/t4-,5-,6+/m0/s1 |
InChI 键 |
KIVMAVVILWSSFZ-HCWXCVPCSA-N |
手性 SMILES |
C1[C@@H]([C@H](CN1)O)[C@@H](CO)O |
规范 SMILES |
C1C(C(CN1)O)C(CO)O |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


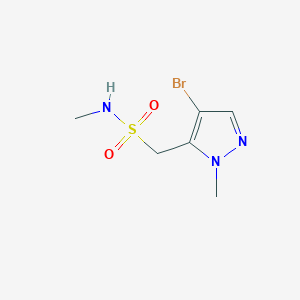

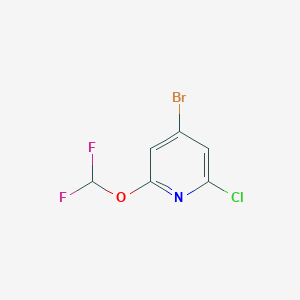
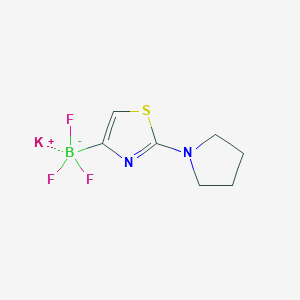
![6-Methoxy-8-azabicyclo[3.2.1]octan-3-ol](/img/structure/B11775402.png)



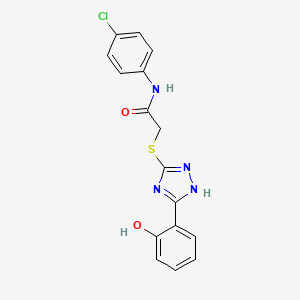
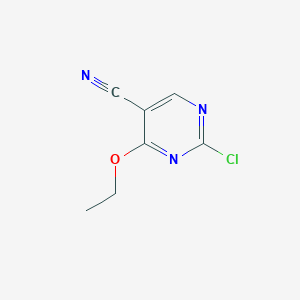
![4-Bromo-3-iodo-1-tosyl-1H-pyrrolo[2,3-b]pyridine](/img/structure/B11775424.png)
![2-Methyl-6-(trifluoromethyl)-1H-benzo[d][1,3]oxazin-4(2H)-one](/img/structure/B11775432.png)
